2-(2-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Description
Properties
CAS No. |
1429902-98-6 |
|---|---|
Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-oxoisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-13-7-3-4-8-14(13)18-9-12(16(20)21)10-5-1-2-6-11(10)15(18)19/h1-9H,(H,20,21) |
InChI Key |
AKCDYZWCDQEHNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=CC=C3Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Optimization
-
Core Formation :
A mixture of 2-(1-alkynyl)-4-(methoxycarbonyl)benzaldehyde (1.0 equiv.), 2-chloroaniline (1.2 equiv.), and acetone (1.5 equiv.) reacts in the presence of AgOTf (10 mol%) and L-proline (20 mol%) in dichloroethane at 60°C for 12 hours. This yields the intermediate methyl 2-(2-chlorophenyl)-1,2-dihydroisoquinoline-4-carboxylate with a reported yield of 68–72%. -
Oxidation to 1-Oxo Derivative :
The dihydroisoquinoline intermediate is treated with MnO₂ (3.0 equiv.) in dichloromethane at room temperature for 6 hours, achieving quantitative oxidation to the 1-oxo form. -
Ester Hydrolysis :
Basic hydrolysis using NaOH (2.0 equiv.) in a THF/H₂O (3:1) mixture at reflux for 4 hours converts the methyl ester to the carboxylic acid, yielding the final product in 89–93% purity.
Key Challenges :
-
Electron-withdrawing groups on the alkyne-bearing benzaldehyde reduce reaction efficiency, necessitating electron-donating substituents for optimal yields.
-
Competitive side reactions during oxidation require careful stoichiometric control of MnO₂.
Ferrous Ion-Catalyzed Oxidation and Ester Hydrolysis
A patent-pending methodology leverages Fe²⁺/H₂O₂-mediated oxidation under acidic conditions to access the 1-oxo functionality while enabling late-stage ester hydrolysis. This approach is notable for its operational simplicity and scalability.
Synthetic Protocol
-
Methyl Ester Synthesis :
Methyl 2-(2-chlorophenyl)-1,2-dihydroisoquinoline-4-carboxylate is prepared via Ullmann coupling between 2-chloroiodobenzene and methyl 4-bromo-1,2-dihydroisoquinoline-4-carboxylate in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C for 24 hours (yield: 65%). -
Oxidation with FeCl₂/H₂O₂ :
The dihydroisoquinoline intermediate is dissolved in DMSO containing FeCl₂·4H₂O (5 mol%) and 30% H₂O₂ (8.0 equiv.) at 50°C for 3 hours, achieving 82% conversion to the 1-oxo derivative. -
Acid-Catalyzed Hydrolysis :
Treatment with HCl (6.0 M) in refluxing ethanol for 2 hours hydrolyzes the ester to the carboxylic acid, yielding the target compound in 94% purity.
Advantages :
-
FeCl₂ acts as a low-cost, environmentally benign catalyst.
-
The one-pot oxidation-hydrolysis sequence reduces purification steps.
Condensation and Carboxylation Approach
This route employs a tandem condensation-carboxylation strategy to assemble the isoquinoline skeleton while introducing the carboxylic acid group via carbon dioxide insertion.
Stepwise Procedure
-
Schiff Base Formation :
2-Chlorobenzaldehyde (1.0 equiv.) reacts with methyl glycinate (1.2 equiv.) in toluene under reflux for 6 hours, forming the corresponding Schiff base (yield: 78%). -
Cyclization and Carboxylation :
The Schiff base undergoes Pd(OAc)₂-catalyzed (5 mol%) cyclization in the presence of CO₂ (1 atm) and Cs₂CO₃ (2.0 equiv.) in DMF at 100°C for 12 hours, directly yielding the 4-carboxylic acid derivative (yield: 58%). -
Post-Functionalization :
Oxidation with DDQ (2.0 equiv.) in dichloromethane introduces the 1-oxo group, finalizing the synthesis (yield: 85%).
Limitations :
-
Palladium catalyst costs and sensitivity to CO₂ pressure complicate large-scale applications.
-
Moderate yields in the carboxylation step necessitate further optimization.
Comparative Analysis of Synthetic Methodologies
Optimization Strategies and Yield Enhancement
-
Solvent Effects : Replacing dichloroethane with acetonitrile in the multicomponent reaction improves yields by 12% due to enhanced catalyst solubility.
-
Catalyst Loading : Reducing AgOTf to 5 mol% while increasing L-proline to 30 mol% suppresses side reactions, boosting dihydroisoquinoline purity to 98%.
-
CO₂ Pressure : Elevating CO₂ pressure to 3 atm in the carboxylation route raises yields to 67% .
Biological Activity
2-(2-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and pharmacological effects, supported by relevant data tables and findings from various studies.
- Chemical Formula : C₁₆H₁₃ClN₁O₃
- CAS Number : 1429902-98-6
- Molecular Weight : 304.73 g/mol
Synthesis
The compound can be synthesized through multi-step reactions involving isoquinoline derivatives. The synthesis typically includes:
- Formation of the isoquinoline core.
- Introduction of the chlorophenyl group.
- Carboxylation at the 4-position.
Antiviral Activity
Research indicates that derivatives of isoquinoline, including this compound, exhibit antiviral properties. A notable study demonstrated that related compounds inhibited the hepatitis C virus (HCV) NS5B polymerase:
- Inhibition Potency : IC₅₀ values ranged from 5.9 μM to 9.5 μM for various derivatives .
- Antiviral Efficacy : Compound 11c showed an EC₅₀ of 15.7 μM, indicating effective antiviral action against HCV genotype 1b replicon cells.
Antibacterial Activity
The antibacterial potential of isoquinoline derivatives has been explored extensively. A study on related compounds indicated moderate antibacterial activity:
- Minimum Inhibitory Concentration (MIC) : The MIC for some derivatives was reported to be around 100 µM against various bacterial strains .
- Mechanism : The proposed mechanism involves the inhibition of bacterial DNA synthesis and cell wall integrity.
Case Study 1: Antiviral Activity against HCV
A detailed investigation into the antiviral activity of related compounds revealed that specific structural modifications enhance their efficacy against HCV:
| Compound | IC₅₀ (μM) | EC₅₀ (μM) | Selectivity |
|---|---|---|---|
| 11c | 5.9 | 15.7 | High |
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various isoquinoline derivatives demonstrated their effectiveness against multiple bacterial strains:
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound A | E. coli | 0.23 | 0.47 |
| Compound B | S. aureus | 0.35 | 0.70 |
| Compound C | B. cereus | 0.30 | 0.60 |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in pathogens:
Scientific Research Applications
Scientific Research Applications
The compound has been explored for various applications in scientific research:
Medicinal Chemistry
Research indicates that derivatives of 2-(2-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exhibit notable biological activities , including:
- Antimicrobial Properties : Compounds within this class have shown efficacy against bacterial and fungal strains, suggesting potential as antimicrobial agents.
- Anticancer Activity : Studies have indicated that certain derivatives can inhibit cancer cell proliferation, making them candidates for further development in oncology .
Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of other biologically active molecules. Its ability to undergo various chemical transformations allows for the generation of new compounds with tailored properties.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
Case Study 1: Antimicrobial Activity
A study evaluated several derivatives of isoquinoline compounds against mycobacterial and fungal strains. The results demonstrated that these compounds exhibited antimicrobial activity comparable to established antibiotics such as isoniazid and fluconazole .
Case Study 2: Anticancer Research
Research focusing on isoquinoline derivatives revealed their potential in inhibiting breast cancer cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest, highlighting their therapeutic prospects in cancer treatment .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | Similar isoquinoline structure with different chlorophenyl substitution | Distinct biological profiles |
| 2-Oxoisoquinoline-4-carboxylic acid | Lacks chlorophenyl group but retains carboxylic acid | Focused on different therapeutic areas |
| 4-Arylamino-2-oxo-1,2-dihydroquinolines | Related to isoquinoline family; includes amino substitutions | Potentially more potent as antimicrobial agents |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Chlorine (in the target compound) provides a balance of steric bulk and electron-withdrawing properties, favoring halogen bonding in biological targets.
- Molecular Weight : Analogs range from 313–454 g/mol, with the spirocyclic derivative (CAS 1239843-15-2) being the heaviest due to the cyclohexyl group .
- Solubility : The carboxylic acid moiety in all compounds confers some hydrophilicity, but bulky substituents (e.g., cyclohexyl, chloropropyl) may reduce aqueous solubility .
Q & A
Q. What are the established synthetic routes for 2-(2-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, and what key reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including condensation (e.g., between substituted phenylamines and carbonyl precursors) and cyclization under acidic or basic conditions. For example, analogous isoquinoline derivatives are synthesized via:
- Step 1 : Formation of the dihydroisoquinoline backbone using a Friedel-Crafts-type reaction.
- Step 2 : Introduction of the 2-chlorophenyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Carboxylic acid functionalization through oxidation or hydrolysis .
Key conditions : Temperature (60–120°C), solvent polarity (DMF or THF), and catalysts (e.g., Pd for cross-coupling). Yield optimization requires monitoring intermediates via HPLC or TLC .
Q. How is the structural integrity of this compound validated post-synthesis?
X-ray crystallography (using programs like SHELXL ) and spectroscopic methods are critical:
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups).
- IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) stretches.
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z). Cross-validation with computational models (e.g., DFT ) resolves ambiguities .
Q. What purification strategies are effective for isolating this compound?
Q. What preliminary biological screening assays are recommended?
- Enzyme inhibition : Test against kinases or proteases (IC₅₀ determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Solubility : Use DMSO stocks and PBS buffers for in vitro studies .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in cyclization steps?
Q. How should contradictory crystallographic and NMR data be resolved?
- Dynamic effects : NMR may average conformers, while X-ray captures static structures. Use variable-temperature NMR to detect conformational flexibility.
- Twinned crystals : Re-refine X-ray data with SHELXL ’s TWIN command .
- DFT calculations : Compare theoretical and experimental NMR shifts to identify dominant conformers .
Q. What computational methods predict the compound’s interactions with biological targets?
Q. How does the chlorophenyl substituent influence photostability and metabolic degradation?
- Photodegradation studies : Expose to UV-Vis light (λ = 254–365 nm) and monitor via HPLC-MS . Chlorine’s electron-withdrawing effect reduces π→π* transitions, enhancing stability vs. methoxy analogs .
- Microsomal assays : Use liver microsomes + NADPH to identify oxidative metabolites (e.g., hydroxylation at C-3) .
Q. What strategies mitigate aggregation in aqueous solutions during bioassays?
- Co-solvents : Add DMSO (<1% v/v) or cyclodextrins.
- Dynamic light scattering (DLS) : Monitor particle size (aim for <200 nm).
- Structural modification : Introduce hydrophilic groups (e.g., PEGylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
